Methyl 3-(aminomethyl)-5-cyanobenzoate
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Overview
Description
Methyl 3-(aminomethyl)-5-cyanobenzoate is an organic compound with a complex structure that includes an ester, an amine, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5-cyanobenzoate typically involves multi-step reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-5-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce various ester derivatives .
Scientific Research Applications
Methyl 3-(aminomethyl)-5-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-5-cyanobenzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(aminomethyl)-5-methylbenzoate
- Methyl 3-(aminomethyl)-5-chlorobenzoate
- Methyl 3-(aminomethyl)-5-bromobenzoate
Uniqueness
Methyl 3-(aminomethyl)-5-cyanobenzoate is unique due to the presence of both an amine and a nitrile group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-5-cyanobenzoate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5,11H2,1H3 |
InChI Key |
BKIACBVCOFJAAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)CN |
Origin of Product |
United States |
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